

# Physical and chemical properties of Simonellite.

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## Compound of Interest

Compound Name: Simonellite

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An In-depth Technical Guide to the Physical and Chemical Properties of **Simonellite**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Simonellite** (C<sub>19</sub>H<sub>24</sub>) is a rare organic mineral, classified as a hydrocarbon. It is a polycyclic aromatic hydrocarbon, chemically identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene[1]. First discovered by Italian geologist Vittorio Simonelli, after whom it is named, it occurs naturally in sedimentary rocks and lignite deposits, apparently derived from diterpenes in coniferous resins[2][3]. **Simonellite**, along with compounds like cadalene and retene, serves as a significant biomarker for higher plants, making it valuable in the paleobotanic analysis of rock sediments[2]. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from mineralogical databases and crystallographic studies.

## Chemical Properties and Composition

**Simonellite** is a saturated tetracyclic hydrocarbon. Its chemical identity has been confirmed through synthesis and structural analysis.

Table 1: General Chemical Properties of **Simonellite**

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>24</sub>	[4][5]
IUPAC Name	1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene	[5]
Molecular Weight	252.4 g/mol	[5][6]
CAS Registry Number	27530-79-6	[5]
InChIKey	XZDCNNOTTUOTGE-UHFFFAOYSA-N	[6]
Classification	Hydrocarbon Mineral	[4]

Table 2: Elemental Composition of **Simonellite**

Element	Weight Percentage (Ideal)	Source(s)
Carbon (C)	90.42%	[1][7]
Hydrogen (H)	9.58%	[1][7]

## Spectroscopic Data

Spectroscopic data for **Simonellite** are cataloged in various databases. While the raw spectra are not publicly detailed in the cited literature, the existence of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR), and Raman spectra is noted[5].

- Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for both sp<sup>2</sup> (aromatic) and sp<sup>3</sup> (aliphatic) hybridized carbons, consistent with its tetrahydrophenanthrene structure.
- Raman Spectroscopy: Raman spectra are available in the RRUFF project database, collected using 532 nm and 780 nm laser wavelengths[5].
- Mass Spectrometry (MS): GC-MS data would confirm the molecular weight with a molecular ion peak (m/z) around 252.4 and provide a fragmentation pattern useful for structural

elucidation.

## Physical and Crystallographic Properties

**Simonellite** typically appears as white, translucent crystalline incrustations[1][4].

Table 3: Physical Properties of **Simonellite**

Property	Value	Source(s)
Color	White	[1][4][7]
Appearance	Translucent Crystalline Crusts	[1][4]
Streak	White	[7]
Density (Measured)	1.08 g/cm <sup>3</sup>	[1][4][7]
Density (Calculated)	1.10 g/cm <sup>3</sup>	[1][4]
Hardness	Not Determined	[1]
Melting Point	59°C - 60°C	[1]
Boiling Point	314°C - 316°C	[1]

Table 4: Crystallographic Data for **Simonellite**

Property	Value	Source(s)
Crystal System	Orthorhombic	[4][5]
Point Group	2/m 2/m 2/m (Dipyramidal)	[1][4]
Space Group	Pnna	[1][4]
Unit Cell Dimensions	a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å	[1][4]
Unit Cell Volume	3036.22 Å <sup>3</sup>	[4]
Z (Formula units/cell)	8	[1]
Optical Class	Biaxial	[1]

## Solubility and Thermodynamic Properties

### Solubility

**Simonellite**'s solubility reflects its nonpolar hydrocarbon nature.

Table 5: Solubility of **Simonellite**

Solvent	Solubility	Source(s)
Benzene	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Alcohol	Slightly Soluble	[4]

### Thermodynamic Properties

Specific experimental thermodynamic data for **Simonellite**, such as enthalpy of formation, are not readily available in the surveyed literature. For minerals, these properties are typically determined via calorimetry, but no such studies for **Simonellite** were identified.

## Experimental Protocols

Detailed experimental procedures from the original characterization studies are not fully available. The following are generalized protocols representing standard methodologies for determining the key properties of a solid organic mineral like **Simonellite**.

## Single-Crystal X-ray Diffraction

The crystal structure of **Simonellite** was determined from material recrystallized from benzene[1]. A general protocol for this technique is as follows:

- **Crystal Preparation:** A single, high-quality crystal of **Simonellite** (approx. 0.1-0.3 mm) is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) is directed at the crystal.
- **Diffraction Measurement:** The crystal is rotated in the beam, and the intensities and positions of the diffracted X-rays are measured by a detector at a controlled temperature (e.g., 293 K).
- **Structure Solution:** The resulting diffraction pattern is indexed to determine the unit cell parameters and space group (Pnna for **Simonellite**)[1][4]. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.
- **Structure Refinement:** The atomic positions and thermal parameters are refined using least-squares methods to best fit the calculated diffraction pattern to the observed data, yielding the final molecular structure.

## Density Measurement

The measured density of **Simonellite** is reported as 1.08 g/cm<sup>3</sup>[1][4]. A common method for accurately determining the density of a solid powder is gas pycnometry.

- **Sample Preparation:** A precisely weighed sample of crystalline **Simonellite** is placed in a sample chamber of a known volume.
- **Analysis:** The system is purged with an inert gas (typically helium). The gas is introduced into a reference chamber and then expanded into the sample chamber.

- **Volume Calculation:** By measuring the pressure change upon expansion, the volume of the solid sample is determined via the gas law (Archimedes' principle of fluid displacement).
- **Density Calculation:** Density is calculated by dividing the sample's mass by its measured volume.

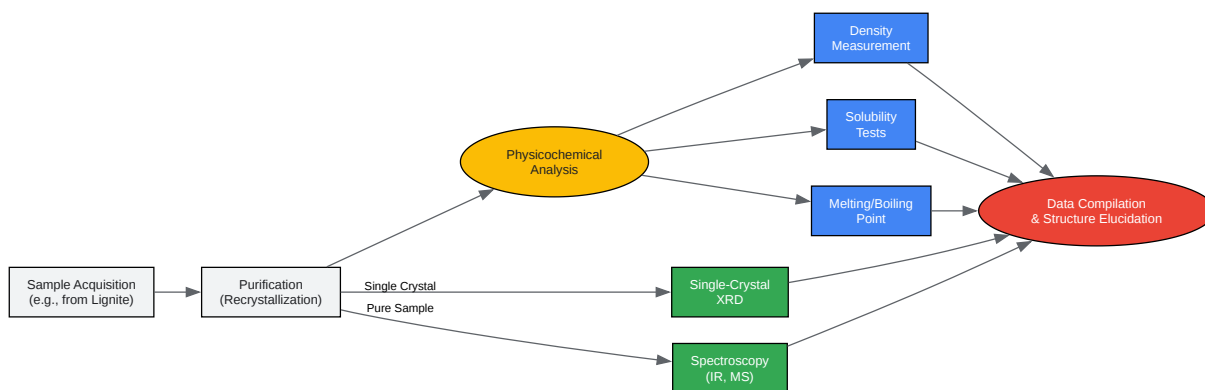
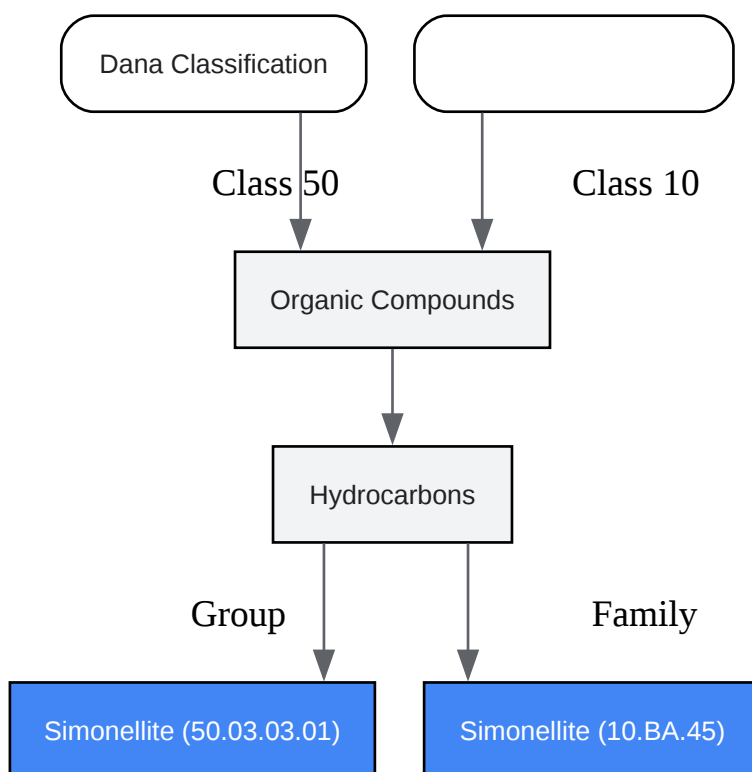
## Solubility Determination

The qualitative solubility of **Simonellite** was determined in several organic solvents[4]. A standard protocol involves:

- **Sample Preparation:** A small, measured amount of **Simonellite** (e.g., 10 mg) is added to a test tube.
- **Solvent Addition:** A small volume of the solvent to be tested (e.g., 1 mL of benzene) is added to the test tube.
- **Observation:** The mixture is agitated at a constant temperature. The degree of dissolution is observed visually.
- **Classification:**
  - **Soluble:** The entire solid dissolves.
  - **Slightly Soluble:** Only a portion of the solid dissolves.
  - **Insoluble:** The solid does not appear to dissolve.

## Visualizations

As a hydrocarbon mineral, **Simonellite** is not involved in biological signaling pathways. The following diagrams illustrate its classification and a generalized workflow for its characterization.



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